molecular formula C10H12Cl2N2 B7886046 1-Isoquinolin-5-ylmethanamine dihydrochloride

1-Isoquinolin-5-ylmethanamine dihydrochloride

Cat. No.: B7886046
M. Wt: 231.12 g/mol
InChI Key: YLLUZJWRTSDELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isoquinolin-5-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C10H10N2·2HCl and a molecular weight of 231.12 g/mol. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and is commonly used in scientific research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isoquinolin-5-ylmethanamine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 5-isoquinolinol with chloroacetic acid in the presence of a strong base, followed by reduction and subsequent treatment with hydrochloric acid. The reaction conditions typically require heating and the use of a solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

1-Isoquinolin-5-ylmethanamine dihydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 1-isoquinolin-5-ylmethanamine oxide.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted isoquinolines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: 1-Isoquinolin-5-ylmethanamine oxide

  • Reduction: 1-Isoquinolin-5-ylmethanamine

  • Substitution: Various substituted isoquinolines

Scientific Research Applications

1-Isoquinolin-5-ylmethanamine dihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, including anti-cancer drugs and other therapeutic agents. Additionally, it is used as a building block in organic synthesis and as a reagent in biochemical assays.

Mechanism of Action

The mechanism by which 1-Isoquinolin-5-ylmethanamine dihydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved vary depending on the specific use case.

Comparison with Similar Compounds

  • Isoquinoline

  • Quinoline

  • 1-Isoquinolin-5-ylmethanol

  • 1-isoquinolin-5-ylmethanamine oxide

Properties

IUPAC Name

isoquinolin-5-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.2ClH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;;/h1-5,7H,6,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLUZJWRTSDELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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